molecular formula C18H20BrN3O3 B11551302 N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11551302
M. Wt: 406.3 g/mol
InChI Key: UPYWOLOGIJDWBQ-UFFVCSGVSA-N
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Description

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl ring, an ethoxy group, and a hydrazide moiety. Its molecular formula is C17H18BrN3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C18H20BrN3O3/c1-3-25-16-9-13(8-15(19)18(16)24)10-21-22-17(23)11-20-14-6-4-5-12(2)7-14/h4-10,20,24H,3,11H2,1-2H3,(H,22,23)/b21-10+

InChI Key

UPYWOLOGIJDWBQ-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC=CC(=C2)C)Br)O

Origin of Product

United States

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